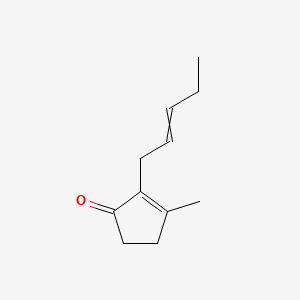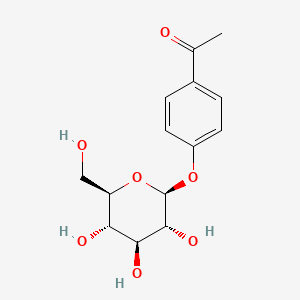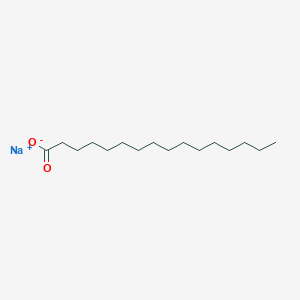
sodium;hexadecanoate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium hexadecanoate is typically synthesized through the saponification of palmitic acid. The process involves the hydrolysis of palm oil (rich in palmitic acid) with sodium hydroxide (caustic soda or lye), resulting in the formation of glycerol and sodium hexadecanoate .
Industrial Production Methods: Industrially, sodium hexadecanoate is produced by treating palm oil with sodium hydroxide. The reaction is carried out at elevated temperatures to ensure complete hydrolysis of the ester groups in the oil, yielding glycerol and sodium hexadecanoate .
Types of Reactions:
Oxidation: Sodium hexadecanoate can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: It can be reduced to hexadecanoic acid under specific conditions.
Substitution: Sodium hexadecanoate can participate in substitution reactions, where the sodium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Various metal salts can be used to replace the sodium ion.
Major Products Formed:
Oxidation: The major products include oxidized fatty acids.
Reduction: The primary product is hexadecanoic acid.
Substitution: The products depend on the substituting cation, resulting in different metal palmitates.
Scientific Research Applications
Sodium hexadecanoate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in studies involving cell membrane models and lipid metabolism.
Medicine: Investigated for its potential role in drug delivery systems and as an anti-inflammatory agent.
Industry: Utilized in the production of soaps, detergents, and cosmetics due to its emulsifying properties.
Mechanism of Action
Sodium hexadecanoate exerts its effects primarily through its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of different substances. In biological systems, it can interact with cell membranes, affecting their fluidity and permeability .
Comparison with Similar Compounds
Sodium stearate: Another sodium salt of a fatty acid, with a longer carbon chain (18 carbons).
Sodium oleate: The sodium salt of oleic acid, an unsaturated fatty acid.
Comparison:
Chain Length: Sodium hexadecanoate has a 16-carbon chain, while sodium stearate has an 18-carbon chain, and sodium oleate has a double bond in its 18-carbon chain.
Saturation: Sodium hexadecanoate and sodium stearate are saturated fatty acids, whereas sodium oleate is unsaturated.
Properties: Sodium hexadecanoate and sodium stearate are solid at room temperature, while sodium oleate is more fluid due to its unsaturation.
Sodium hexadecanoate is unique due to its specific chain length and saturation, which confer distinct physical and chemical properties compared to its counterparts .
Properties
IUPAC Name |
sodium;hexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2-15H2,1H3,(H,17,18);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGXKEBACDBNFAF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


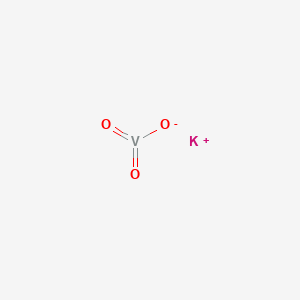
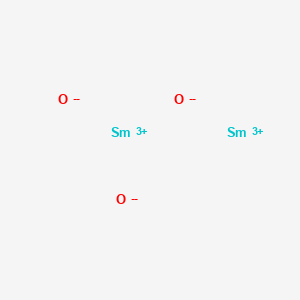
![Glycine, N-[imino(phosphonoamino)methyl]-N-methyl-](/img/structure/B7821826.png)
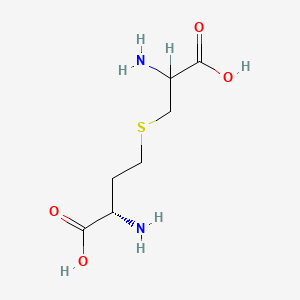
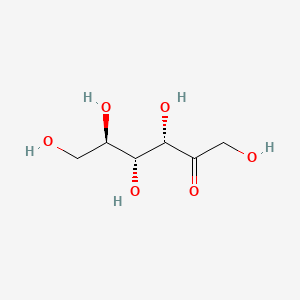
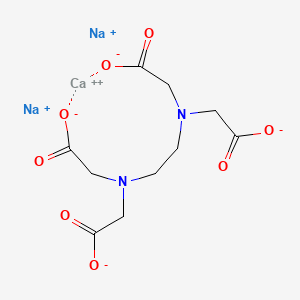

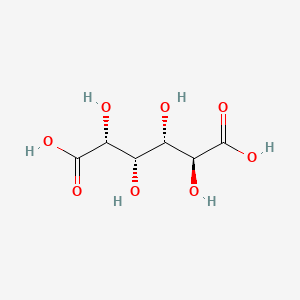
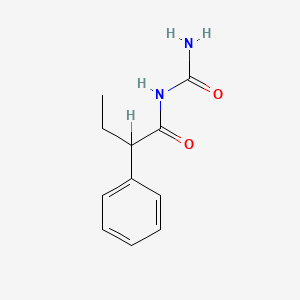
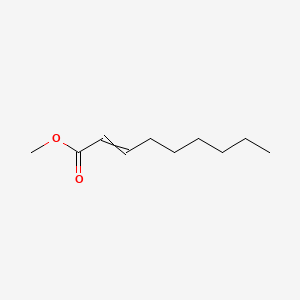

![(1S,2R,4R,5S)-2-(6-aminopurin-9-yl)-4-(hydroxymethyl)-6,6-dimethyl-3-oxabicyclo[3.1.0]hexane-1,5-diol](/img/structure/B7821869.png)
